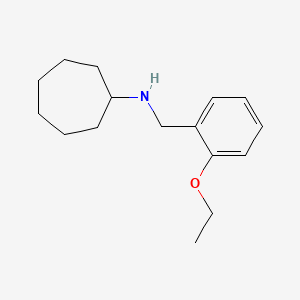![molecular formula C19H13F3N2OS B12478056 4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound featuring a quinoline core substituted with methoxy and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via methylation using methyl iodide and a base, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction between the sulfanyl quinoline derivative and a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and trifluoromethyl groups enhance its binding affinity and specificity, while the sulfanyl linkage provides additional sites for interaction.
類似化合物との比較
Similar Compounds
- 7-Methoxy-4-(trifluoromethyl)coumarin
- Methyl 4-(trifluoromethyl)benzoate
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a quinoline core with methoxy, trifluoromethyl, and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C19H13F3N2OS |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
4-[[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C19H13F3N2OS/c1-25-14-6-7-15-16(19(20,21)22)9-18(24-17(15)8-14)26-11-13-4-2-12(10-23)3-5-13/h2-9H,11H2,1H3 |
InChIキー |
ZQOKAFWXDQZQEV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC3=CC=C(C=C3)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12477987.png)
methanethione](/img/structure/B12477988.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)

![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)
![(4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12478041.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)
